6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C11H8BrF3N4 |
|---|---|
Molecular Weight |
333.11 g/mol |
IUPAC Name |
[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C11H8BrF3N4/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19) |
InChI Key |
YUTSRZXMUQYNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(trifluoromethyl)pyrimidine-2-amine under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The bromophenyl group can be reduced to phenyl, and the hydrazino group can be reduced to amine.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Phenyl derivatives and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromophenyl group can participate in π-π interactions with aromatic amino acids in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₁H₈BrF₃N₄
- Molecular Weight : 333.12 g/mol
- CAS Number : 1820615-31-3
- MDL Number : MFCD16614307 .
This pyrimidine derivative features a 3-bromophenyl group at position 6, a hydrazino group at position 2, and a trifluoromethyl (-CF₃) substituent at position 2. The bromine atom introduces steric bulk and electronic effects, while the hydrazino group enhances reactivity for derivatization or coordination chemistry .
Comparison with Structurally Similar Compounds
Positional Isomers: Bromophenyl Variations
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 6-(3-Bromophenyl)-2-hydrazino-4-CF₃-pyrimidine | 6-(3-BrC₆H₄), 2-NHNH₂, 4-CF₃ | C₁₁H₈BrF₃N₄ | 333.12 | 1820615-31-3 |
| 6-(4-Bromophenyl)-2-hydrazino-4-CF₃-pyrimidine | 6-(4-BrC₆H₄), 2-NHNH₂, 4-CF₃ | C₁₁H₈BrF₃N₄ | 333.12 | 1820711-64-5 |
Key Differences :
Halogen-Substituted Analogs
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 6-(3-Chlorophenyl)-2-hydrazino-4-CF₃-pyrimidine | 6-(3-ClC₆H₄), 2-NHNH₂, 4-CF₃ | C₁₁H₈ClF₃N₄ | 288.66 | 855 (DT101) |
| 6-(2-Chlorophenyl)-2-hydrazino-4-CF₃-pyrimidine | 6-(2-ClC₆H₄), 2-NHNH₂, 4-CF₃ | C₁₁H₈ClF₃N₄ | 288.66 | 899 (DT102) |
Key Differences :
Functional Group Variations
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 2-Hydrazino-4-(3-methoxyphenyl)-6-CF₃-pyrimidine | 4-(3-MeOC₆H₄), 2-NHNH₂, 6-CF₃ | C₁₂H₁₁F₃N₄O | 284.24 | 861440-89-3 |
| 6-(3-Bromophenyl)-2-methyl-4-CF₃-pyrimidine | 6-(3-BrC₆H₄), 2-CH₃, 4-CF₃ | C₁₂H₈BrF₃N₂ | 317.11 | 655 (DT113) |
Key Differences :
Structural and Crystallographic Insights
Industrial Relevance
- Scalability: Bromine’s high atomic weight increases molecular weight, which may affect process economics compared to lighter halogens like chlorine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
